7-iodo-1,6-dimethylindazol-3-amine
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Overview
Description
7-iodo-1,6-dimethylindazol-3-amine is a chemical compound belonging to the indazole family. Indazoles are heterocyclic compounds known for their diverse biological activities, including anticancer, anti-inflammatory, and antibacterial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-iodo-1,6-dimethylindazol-3-amine typically involves the iodination of 1,6-dimethyl-1H-indazole-3-amine. One common method includes the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under mild conditions . The reaction proceeds through electrophilic substitution, where the iodine atom is introduced at the 7-position of the indazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
7-iodo-1,6-dimethylindazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like m-chloroperbenzoic acid.
Reduction: Reduction of the iodine substituent can be achieved using reducing agents such as sodium borohydride.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: m-chloroperbenzoic acid in dichloromethane at room temperature.
Reduction: Sodium borohydride in ethanol at reflux temperature.
Substitution: Nucleophiles such as thiols or amines in the presence of a base like potassium carbonate.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of 1,6-dimethyl-1H-indazole-3-amine.
Substitution: Formation of various substituted indazole derivatives.
Scientific Research Applications
7-iodo-1,6-dimethylindazol-3-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-iodo-1,6-dimethylindazol-3-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of specific enzymes, leading to the disruption of cellular processes essential for cancer cell survival and proliferation. For example, it may inhibit indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in tryptophan metabolism, thereby modulating the immune response and exerting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
1,6-dimethyl-1H-indazole-3-amine: Lacks the iodine substituent, resulting in different reactivity and biological activity.
7-bromo-1,6-dimethyl-1H-indazole-3-amine: Similar structure with a bromine atom instead of iodine, leading to variations in chemical properties and applications.
Uniqueness
The iodine substituent can participate in specific interactions and reactions that are not possible with other halogens, making this compound valuable for research and development .
Properties
Molecular Formula |
C9H10IN3 |
---|---|
Molecular Weight |
287.10 g/mol |
IUPAC Name |
7-iodo-1,6-dimethylindazol-3-amine |
InChI |
InChI=1S/C9H10IN3/c1-5-3-4-6-8(7(5)10)13(2)12-9(6)11/h3-4H,1-2H3,(H2,11,12) |
InChI Key |
ZQMGBTXNMKPCIB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=NN2C)N)I |
Origin of Product |
United States |
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